molecular formula C14H17N3O2S B2844752 2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 900376-46-7

2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2844752
CAS RN: 900376-46-7
M. Wt: 291.37
InChI Key: GEHAEIXNZBEXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound that contains a pyrazole ring and a tetrahydroisoquinoline moiety. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms. Tetrahydroisoquinoline is a type of isoquinoline with a saturated ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a sulfonyl group, which is in turn attached to a tetrahydroisoquinoline ring. The exact structure would depend on the specific locations of these groups on the rings .

Scientific Research Applications

Antileishmanial Activity

The compound has been found to have potent antileishmanial activity. In a study, it was found that the compound displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .

Antimalarial Activity

The compound has also been found to have antimalarial activity. In the same study, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Cytotoxic Activity

In an effort to discover potential cytotoxic agents, a series of novel derivatives of the compound were designed and synthesized. These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7). Based on these results, most of the derivatives exhibited promising cytotoxic activity .

Potential Pharmacophores

The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Drug Development

Given its various biological activities, the compound could be a promising candidate for the development of new drugs for the treatment of diseases such as leishmaniasis and malaria .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives exhibit biological activity and are used in the development of pharmaceuticals .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many pyrazole and isoquinoline derivatives, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-11-14(10-16(2)15-11)20(18,19)17-8-7-12-5-3-4-6-13(12)9-17/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHAEIXNZBEXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

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